N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
N-(2-Ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a 2-ethoxyethyl substituent at the 7-amino position and a methyl group at the 5-position of the fused heterocyclic core. The triazolopyrimidine scaffold is privileged in medicinal chemistry due to its ability to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), a target in malaria and autoimmune diseases .
Properties
Molecular Formula |
C10H15N5O |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C10H15N5O/c1-3-16-5-4-11-9-6-8(2)14-10-12-7-13-15(9)10/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
OGGHXBJJYPUICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=CC(=NC2=NC=NN12)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Reactants : 3,5-Diamino-1,2,4-triazole (1.2 equiv) and 1-(2-ethoxyethylamino)-3-butanedione (1.0 equiv)
- Catalyst : Acetic acid (5% v/v)
- Temperature : Reflux (110°C, 12–24 h)
- Yield : 68–72% (based on analogous syntheses)
Mechanistic Insight : The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by the triazole’s amino group, cyclization, and dehydration. Regioselectivity is influenced by steric and electronic factors, favoring substitution at the pyrimidine’s 7-position due to the methyl group’s directing effects at position 5.
Nucleophilic Aromatic Substitution of Chloro Intermediates
A more versatile approach utilizes 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (17 ) as a key intermediate. Displacement of the chloro group with 2-ethoxyethylamine under catalytic conditions enables precise functionalization.
Stepwise Synthesis
Preparation of 7-Chloro-5-Methyl Intermediate :
Amine Coupling :
Critical Analysis : While palladium catalysis enhances reactivity for challenging substitutions, competing hydrolysis to the hydroxy derivative remains a concern. Microwave-assisted conditions (150°C, 30 min) may improve efficiency, as demonstrated in related triazolopyrimidine syntheses.
Multicomponent One-Pot Synthesis
A convergent route employs a three-component reaction involving 5-amino-1,2,4-triazole, ethyl acetoacetate, and 2-ethoxyethyl isocyanate. This method builds the triazolopyrimidine core while introducing the ethoxyethylamine group in situ.
Optimized Protocol
- Reactants :
- 5-Amino-1,2,4-triazole (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- 2-Ethoxyethyl isocyanate (1.1 equiv)
- Catalyst : APTS (10 mol%)
- Solvent : Ethanol, reflux (24 h)
- Yield : 58% (extrapolated from similar reactions)
Mechanistic Pathway : The reaction initiates with Knoevenagel condensation between ethyl acetoacetate and the isocyanate, forming an α,β-unsaturated intermediate. Subsequent Michael addition by the triazole’s amino group and cyclization yields the target compound.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Regioselective Cyclization | High atom economy; single-step synthesis | Limited substrate flexibility | 68–72 |
| Nucleophilic Substitution | Scalable; uses stable intermediates | Requires Pd catalysis; moderate yields | 63 |
| Multicomponent Reaction | Convergent; avoids isolation steps | Sensitive to moisture; lower yields | 58 |
Key Observations :
- The nucleophilic substitution route offers the best balance of yield and scalability but necessitates stringent anhydrous conditions.
- Regioselective cyclization is ideal for rapid access to the core structure but requires custom β-diketone precursors.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act on enzymes and receptors involved in various biological pathways. For instance, it may inhibit certain enzymes critical for the survival of bacteria or cancer cells, thereby exerting its antibacterial or anticancer effects .
Comparison with Similar Compounds
Substituent Analysis and Structural Modifications
The 7-amino position of the triazolopyrimidine core is a critical site for modulating biological activity. Key analogs and their substituents include:
Key Observations :
Physicochemical Properties
Predicted properties of the target compound versus analogs:
*Estimated based on structural analogy to (acidic pKa ~2.96 for ethylphenyl analog).
Biological Activity
N-(2-ethoxyethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of various triazolo[1,5-a]pyrimidine derivatives. For instance, certain derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. The compound this compound has been evaluated for its COX-2 inhibitory activity.
Key Findings:
- In vitro COX-2 Inhibition: The compound exhibited an IC50 value comparable to that of celecoxib (IC50 = 0.04 ± 0.01 μmol), indicating potent anti-inflammatory activity .
- Mechanism of Action: The mechanism primarily involves the suppression of COX-2 enzyme activity, leading to reduced prostaglandin synthesis and subsequent inflammation.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have demonstrated that compounds within this class can inhibit cell proliferation in various cancer cell lines.
Case Studies:
- Cell Line Studies: In vitro assays using human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that derivatives of triazolo[1,5-a]pyrimidine significantly inhibited cell growth .
- Mechanism of Action: The anticancer effects are attributed to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can enhance its efficacy and selectivity.
Key Structural Features:
- Substituents: The presence of electron-donating groups on the triazole ring enhances anti-inflammatory activity.
- Positioning: The placement of functional groups significantly influences both COX inhibition and anticancer properties.
| Compound | IC50 (COX-2) | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | 0.04 μmol | Moderate | Comparable to celecoxib |
| Other Derivative A | 0.02 μmol | High | Enhanced by specific substituents |
| Other Derivative B | 0.05 μmol | Low | Less effective in cell line studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
